bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine
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Overview
Description
Bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine: is a heterocyclic compound that features a triazole ring substituted with two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, its ability to interact with biological macromolecules, such as proteins and nucleic acids, underlies its potential antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds such as 2,2’-bipyridine and 1,10-phenanthroline share structural similarities with bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine.
Triazole derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole are structurally related and exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of its triazole and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the formation of metal complexes and the development of new materials.
Properties
IUPAC Name |
3,5-dipyridin-3-yl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c13-18-11(9-3-1-5-14-7-9)16-17-12(18)10-4-2-6-15-8-10/h1-8H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQDWUDZQQZNSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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